REACTION_CXSMILES
|
CO.C([O:5][C:6](=[O:22])[CH2:7][N:8]1[CH2:13][CH2:12][N:11]([C:14](=[O:21])[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:10][CH2:9]1)C.[OH-].[Li+].Cl>O>[C:14]([N:11]1[CH2:10][CH2:9][N:8]([CH2:7][C:6]([OH:22])=[O:5])[CH2:13][CH2:12]1)(=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:2.3|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
(4-benzoylpiperazin-1-yl)acetic acid ethyl ester
|
Quantity
|
8.19 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CN1CCN(CC1)C(C1=CC=CC=C1)=O)=O
|
Name
|
|
Quantity
|
1.34 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
55.9 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
by stirring for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
with cooling in an ice water bath
|
Type
|
CUSTOM
|
Details
|
was brought to room temperature
|
Type
|
STIRRING
|
Details
|
by stirring for 24 hours
|
Duration
|
24 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure, and ethanol (200 ml)
|
Type
|
ADDITION
|
Details
|
was added to the resultant residue
|
Type
|
CUSTOM
|
Details
|
The precipitated insoluble matter was removed by filtration through celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1CCN(CC1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 116.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |